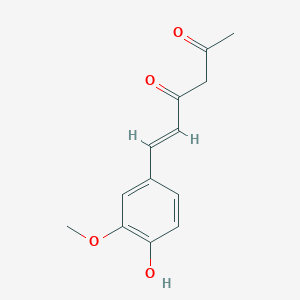

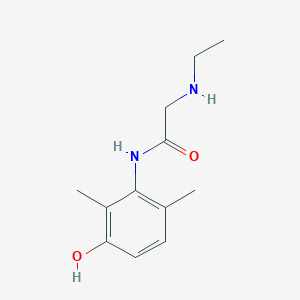

(E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione

Descripción general

Descripción

(E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione, also known as curcumin, is a natural polyphenol compound found in the rhizome of turmeric (Curcuma longa). This compound has been used for centuries in traditional medicine due to its anti-inflammatory, antioxidant, and anticancer properties. In recent years, curcumin has gained significant attention in the scientific community for its potential therapeutic applications in various diseases.

Aplicaciones Científicas De Investigación

Antioxidant Properties

(E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione, as a model compound of half-curcumin, has been studied for its antioxidant properties. Feng and Liu (2011) synthesized various derivatives of this compound and evaluated their antioxidant capacities. They discovered that the antioxidant capacity stems from the phenolic-OH and the conjugated linkage between phenolic and enolic-OH groups, indicating a significant potential for scavenging radicals and protecting against oxidative stress (Feng & Liu, 2011).

Synthesis and Structural Characterization

The compound has been a subject of interest in the field of organic synthesis and structural characterization. Andrade et al. (2015) studied the reactivity of a closely related compound with ethylenediamine, yielding dihydro-1,4-diazepines. This work contributes to understanding the structural aspects of such compounds, which is vital for further applications in pharmaceutical and chemical research (Andrade, Sanz, Claramunt, & Elguero, 2015).

Biological Evaluation

Chaudhari (2012) synthesized a variant of this compound and evaluated its antimicrobial activity. This suggests the potential of (E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione derivatives for use in antimicrobial applications (Chaudhari, 2012).

Tautomerism and Conformation Studies

The compound's tautomerism and conformation in solution and the solid phase have been studied, providing insights into its chemical behavior and stability. This knowledge is crucial for its application in various fields, including drug design and materials science (Cunningham, Lowe, & Threadgill, 1989).

Neuroprotective Activity

Jirásek, Amslinger, and Heilmann (2014) synthesized variants of this compound and evaluated their neuroprotective activity against glutamate-induced stress in neuronal cells. This research indicates the compound's potential in developing neuroprotective therapies (Jirásek, Amslinger, & Heilmann, 2014).

Synthesis of Novel Compounds

Research has also focused on the synthesis of novel compounds related to (E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione. Li et al. (2017) isolated new compounds from Eleutherococcus senticosus, demonstrating the potential of this chemical framework in discovering new bioactive molecules (Li et al., 2017).

Propiedades

IUPAC Name |

(E)-6-(4-hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-9(14)7-11(15)5-3-10-4-6-12(16)13(8-10)17-2/h3-6,8,16H,7H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDOMQCCCHMXBP-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440781 | |

| Record name | (5E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione | |

CAS RN |

189181-53-1 | |

| Record name | (5E)-6-(4-Hydroxy-3-methoxyphenyl)-5-hexene-2,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189181-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester](/img/structure/B133180.png)

![ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B133184.png)

![2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane](/img/structure/B133220.png)